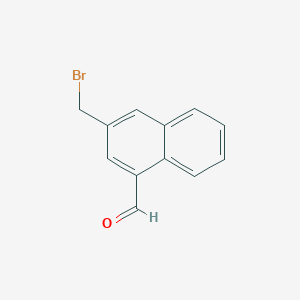
4-(Triethoxysilyl)butane-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Triethoxysilyl)butane-2-thiol is an organosilicon compound with the molecular formula C10H24O3SSi. It is a thiol-functionalized silane, which means it contains both a thiol group (-SH) and a triethoxysilyl group (-Si(OEt)3). This compound is used in various applications due to its ability to form strong bonds with both organic and inorganic materials.
准备方法
Synthetic Routes and Reaction Conditions
4-(Triethoxysilyl)butane-2-thiol can be synthesized through the reaction of 4-chlorobutane-2-thiol with triethoxysilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
4-(Triethoxysilyl)butane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and other electrophiles are common reagents.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Alkanes are formed.
Substitution: Various substituted thiols are produced.
科学研究应用
4-(Triethoxysilyl)butane-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.
Biology: The compound is employed in the immobilization of biomolecules on surfaces for biosensor applications.
Medicine: It is used in drug delivery systems to improve the stability and bioavailability of therapeutic agents.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its strong bonding properties.
作用机制
The mechanism of action of 4-(Triethoxysilyl)butane-2-thiol involves the formation of covalent bonds between the thiol group and various substrates. The triethoxysilyl group can hydrolyze to form silanol groups, which then condense to form siloxane bonds. This dual functionality allows the compound to act as a bridge between organic and inorganic materials, enhancing their compatibility and adhesion.
相似化合物的比较
Similar Compounds
3-Mercaptopropyltriethoxysilane: Similar in structure but with a shorter carbon chain.
(3-Aminopropyl)triethoxysilane: Contains an amino group instead of a thiol group.
(3-Glycidoxypropyl)trimethoxysilane: Contains an epoxy group instead of a thiol group.
Uniqueness
4-(Triethoxysilyl)butane-2-thiol is unique due to its longer carbon chain, which provides greater flexibility and distance between the functional groups. This can enhance its ability to form stable and strong bonds with various substrates, making it particularly useful in applications requiring robust adhesion and surface modification.
属性
CAS 编号 |
57640-10-5 |
|---|---|
分子式 |
C10H24O3SSi |
分子量 |
252.45 g/mol |
IUPAC 名称 |
4-triethoxysilylbutane-2-thiol |
InChI |
InChI=1S/C10H24O3SSi/c1-5-11-15(12-6-2,13-7-3)9-8-10(4)14/h10,14H,5-9H2,1-4H3 |
InChI 键 |
XUGBJJNOIWRRPH-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCC(C)S)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cis-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole](/img/structure/B15066354.png)

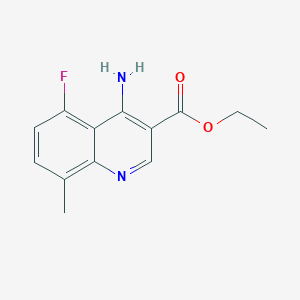
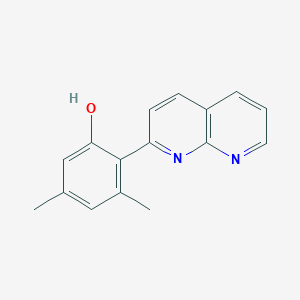
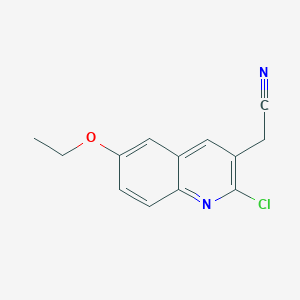
![2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B15066372.png)
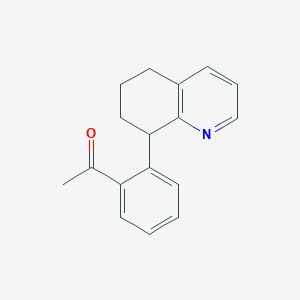


![6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15066396.png)
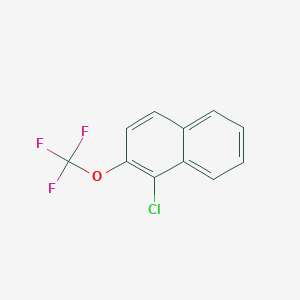
![Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate](/img/structure/B15066404.png)

